6-(4-Hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)hexanoate
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Overview
Description
6-(4-Hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)hexanoate is a chemical compound with a complex structure that includes an oxazolidinone ring and a hexanoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)hexanoate typically involves the reaction of 4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidine with hexanoic acid or its derivatives under specific conditions. The reaction may require the use of catalysts and controlled temperature and pressure to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
6-(4-Hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)hexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the oxazolidinone ring or the ester group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
6-(4-Hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)hexanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, including drug development.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 6-(4-Hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)hexanoate involves its interaction with specific molecular targets and pathways. The oxazolidinone ring and ester group may play a role in its reactivity and interactions with other molecules. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-3-oxo-α-ionol (Vomifoliol): Shares structural similarities with the oxazolidinone ring.
2-Cyclohexen-1-one, 4-hydroxy-3,5,5-trimethyl-4-(3-oxo-1-butenyl): Another compound with a similar core structure.
Uniqueness
6-(4-Hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)hexanoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse reactivity and interactions, making it valuable in various research and industrial contexts.
This detailed article provides an overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C12H20NNaO5 |
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Molecular Weight |
281.28 g/mol |
IUPAC Name |
sodium;6-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)hexanoate |
InChI |
InChI=1S/C12H21NO5.Na/c1-11(2)12(3,17)13(10(16)18-11)8-6-4-5-7-9(14)15;/h17H,4-8H2,1-3H3,(H,14,15);/q;+1/p-1 |
InChI Key |
MKDZOMDLIJBFJP-UHFFFAOYSA-M |
Canonical SMILES |
CC1(C(N(C(=O)O1)CCCCCC(=O)[O-])(C)O)C.[Na+] |
Origin of Product |
United States |
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